In-Depth Technical Guide to N-6-Methyl-2-deoxyadenosine-d3
In-Depth Technical Guide to N-6-Methyl-2-deoxyadenosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of N-6-Methyl-2-deoxyadenosine-d3. This deuterated nucleoside analogue is a critical tool for the accurate quantification of N-6-methyl-2'-deoxyadenosine (6mA), an important epigenetic mark in DNA.
Core Chemical Properties
N-6-Methyl-2-deoxyadenosine-d3 serves as an ideal internal standard for mass spectrometry-based quantification. Its key chemical and physical properties, alongside its non-deuterated counterpart, are detailed below.
Physical and Chemical Data
| Property | N-6-Methyl-2-deoxyadenosine-d3 | N-6-Methyl-2-deoxyadenosine |
| Appearance | White to off-white solid | White powder |
| Chemical Formula | C₁₁H₁₂D₃N₅O₃ | C₁₁H₁₅N₅O₃ |
| Molecular Weight | 268.3 g/mol | 265.27 g/mol |
| CAS Number | 1354782-02-7[1] | 2002-35-9 |
| Purity | ≥98% | ≥98% |
| Solubility | DMSO: 100 mg/mL (372.73 mM) (with ultrasonic and warming)[2] | Acetic Acid: 49.00-51.00 mg/mL; Soluble in water |
| Storage Conditions | -80°C for 6 months, -20°C for 1 month (sealed from moisture)[2] | -20°C |
Isotopic Information
| Property | N-6-Methyl-2-deoxyadenosine-d3 |
| Isotopic Purity | Typically ≥99% atom % D |
| Deuterium (B1214612) Incorporation | Three deuterium atoms on the N-6-methyl group |
Experimental Protocols
N-6-Methyl-2-deoxyadenosine-d3 is primarily utilized as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of 6mA in genomic DNA.
Detailed Methodology for 6mA Quantification by LC-MS/MS
This protocol outlines the key steps for the analysis of 6mA in genomic DNA using N-6-Methyl-2-deoxyadenosine-d3 as an internal standard.
1. Genomic DNA Extraction and Purification:
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Extract genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction methods.
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Treat the extracted DNA with RNase A to remove any RNA contamination, which can interfere with the analysis.
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Ensure high purity of the DNA, as contaminants can affect enzymatic digestion and LC-MS/MS performance.
2. DNA Digestion to Nucleosides:
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Spike the purified genomic DNA sample with a known amount of N-6-Methyl-2-deoxyadenosine-d3 internal standard.
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Enzymatically digest the DNA to individual nucleosides. This is typically a two-step process:
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Step 1 (Nuclease Digestion): Use a nuclease, such as Nuclease P1, to digest the DNA into deoxynucleoside 5'-monophosphates.
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Step 2 (Dephosphorylation): Use an alkaline phosphatase, such as Calf Intestinal Alkaline Phosphatase (CIAP), to dephosphorylate the deoxynucleoside 5'-monophosphates into their corresponding deoxyribonucleosides.
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A commercially available nucleoside digestion mix can also be used for a more streamlined process.
3. Sample Preparation for LC-MS/MS:
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After digestion, precipitate the enzymes and other proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727).
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Centrifuge the sample to pellet the precipitated material.
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Carefully transfer the supernatant containing the nucleosides to a new tube and dry it down using a vacuum concentrator.
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Reconstitute the dried sample in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water) for injection into the LC-MS/MS system.
4. LC-MS/MS Analysis:
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Chromatographic Separation: Separate the nucleosides using a reverse-phase C18 column with a gradient elution.
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
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A typical gradient might start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
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Mass Spectrometry Detection:
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Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
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Monitor the specific precursor-to-product ion transitions for both the analyte (N-6-Methyl-2-deoxyadenosine) and the internal standard (N-6-Methyl-2-deoxyadenosine-d3) using Multiple Reaction Monitoring (MRM).
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N-6-Methyl-2-deoxyadenosine: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion (the protonated adenine (B156593) base).
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N-6-Methyl-2-deoxyadenosine-d3: Monitor the corresponding transition, which will be shifted by +3 Da due to the deuterium labeling.
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5. Data Analysis and Quantification:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Generate a calibration curve using known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
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Determine the concentration of 6mA in the original sample by comparing the peak area ratio to the calibration curve.
Visualizations
Experimental Workflow for 6mA Quantification
Caption: Workflow for 6mA quantification using a deuterated internal standard.
N-6-methyladenine (6mA) Signaling Pathway
Caption: Regulation and function of the 6mA DNA modification.
Biological Context
N-6-methyladenine (6mA) is an epigenetic modification found in the DNA of various organisms, from bacteria to mammals.[3] In prokaryotes, it plays a crucial role in the restriction-modification system, protecting the host DNA from foreign DNA.[3] In eukaryotes, the function of 6mA is an active area of research, with evidence suggesting its involvement in:
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Gene Expression Regulation: The presence of 6mA in promoter and gene body regions can influence transcription.
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Transposable Element Silencing: 6mA may help to suppress the activity of transposable elements, contributing to genome stability.[3]
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Stress Response: Changes in 6mA levels have been observed in response to environmental stressors.[3]
The dynamic regulation of 6mA is controlled by three main classes of proteins:
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"Writers" (Methyltransferases): Enzymes that catalyze the addition of a methyl group to adenine. In mammals, METTL4 and N6AMT1 have been identified as potential 6mA methyltransferases.
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"Erasers" (Demethylases): Enzymes that remove the methyl group from 6mA. Members of the ALKBH family, such as ALKBH1, have been shown to have 6mA demethylase activity.
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"Readers" (Effector Proteins): Proteins that specifically recognize and bind to 6mA, mediating its downstream biological effects. YTH domain-containing proteins are known readers of N-6-methyladenosine in RNA and are being investigated for their role in recognizing 6mA in DNA.
References
- 1. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]
